Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-hydroxy-
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Overview
Description
Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-hydroxy- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-hydroxy- typically involves multi-step organic reactions. The starting materials usually include a benzamide derivative, a chlorinating agent, and reagents to introduce the diethylaminoethyl and imidazolyl groups. Common reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, the compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme inhibition or receptor binding.
Medicine
Medicinally, the compound is explored for its therapeutic potential. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In the industrial sector, the compound can be used in the formulation of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-hydroxy- involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds like N-(2-(diethylamino)ethyl)-4-hydroxybenzamide.
Imidazole Derivatives: Compounds like 4,5-dihydro-1H-imidazole-2-amine.
Uniqueness
The uniqueness of Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-hydroxy- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
132116-68-8 |
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Molecular Formula |
C16H24ClN5O2 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-chloro-N-[2-(diethylamino)ethyl]-4-(2,5-dihydro-1H-imidazol-2-ylamino)-2-hydroxybenzamide |
InChI |
InChI=1S/C16H24ClN5O2/c1-3-22(4-2)8-7-18-15(24)11-9-12(17)13(10-14(11)23)21-16-19-5-6-20-16/h5,9-10,16,20-21,23H,3-4,6-8H2,1-2H3,(H,18,24) |
InChI Key |
WZEVSRLWZPKMGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)NC2NCC=N2)Cl |
Origin of Product |
United States |
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